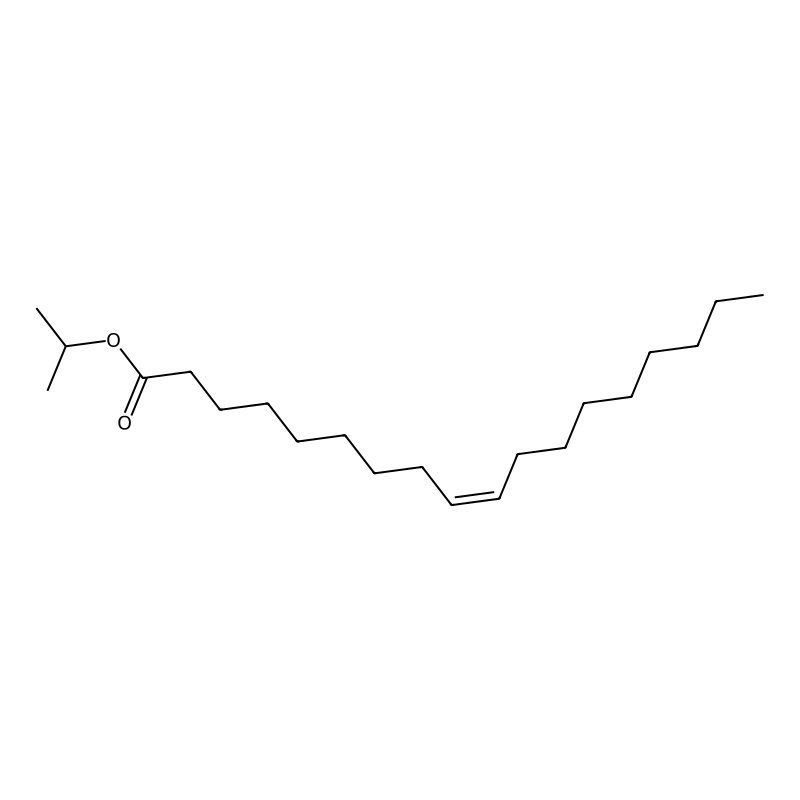Isopropyl oleate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biodiesel Improvement
One prominent area of research explores isopropyl oleate's potential as a cold flow improver for biodiesel. Biodiesel, derived from renewable sources like vegetable oils, faces challenges in cold weather due to solidification at lower temperatures. This solidification can clog fuel lines and filters, hindering engine performance. Studies have investigated the use of isopropyl oleate, along with other derivatives of oleic acid, to lower the cloud point and pour point of biodiesel []. These properties indicate the temperature at which the fuel starts to become cloudy and solidify, respectively. By lowering these points, isopropyl oleate could contribute to the development of biodiesel blends with improved low-temperature performance, making them more suitable for use in colder climates [].
Isopropyl oleate is an ester formed from the reaction of isopropanol and oleic acid, characterized by its chemical formula and a molecular weight of 324.54 g/mol. It appears as a colorless, odorless liquid at room temperature, with a boiling point of approximately 215-217 °C and a melting point of -37.7 °C . This compound is notable for its linear structure, which includes an isopropyl group bonded to an oleoyl chain through an ester linkage, contributing to its unique physical and chemical properties .
Additionally, isopropyl oleate can react with alcohols in transesterification processes, which are significant in biodiesel production and modification of fatty acid esters.
Research indicates that isopropyl oleate exhibits potential biological activities, particularly as a skin-conditioning agent in cosmetic formulations. It enhances the spreadability and absorption of products on the skin without leaving a greasy residue . Additionally, studies suggest that it may have applications in improving the low-temperature performance of biodiesel by lowering the cloud and pour points, making it suitable for colder climates.
The most common method for synthesizing isopropyl oleate is through esterification, where isopropanol reacts with oleic acid in the presence of an acid catalyst such as sulfuric acid. The simplified reaction can be depicted as:
Other methods include transesterification and direct esterification, which can also yield isopropyl oleate under varying conditions .
Isopropyl oleate has diverse applications across several industries:
- Cosmetics: Used as an emollient and skin-conditioning agent in lotions and creams.
- Lubricants: Acts as a lubricant additive in various industrial applications.
- Biodiesel: Enhances the cold flow properties of biodiesel blends.
- Food Industry: Serves as a defoamer in food-contact paper products and as a surfactant lubricant .
Studies on the interactions of isopropyl oleate with biological systems highlight its compatibility with skin formulations, enhancing product performance without causing irritation. Its low toxicity profile makes it suitable for use in personal care products, while its ability to improve biodiesel characteristics suggests beneficial interactions within fuel systems under low-temperature conditions .
Isopropyl oleate shares structural similarities with several other fatty acid esters. Here are some comparable compounds:
| Compound Name | Structure Type | Unique Feature |
|---|---|---|
| Oleic Acid | Fatty Acid | Unsaturated fatty acid |
| Methyl Oleate | Methyl Ester | Derived from methanol; used in biodiesel |
| Ethyl Oleate | Ethyl Ester | Derived from ethanol; used as a solvent |
| Isobutyl Oleate | Isobutyl Ester | Has branched structure; different viscosity |
| Decyl Oleate | Decyl Ester | Longer carbon chain; different solubility |
Isopropyl oleate's unique combination of properties, such as its liquid state at room temperature and excellent solvency capabilities, distinguishes it from these similar compounds. Its specific applications in cosmetics and biodiesel further highlight its versatility compared to other fatty acid esters .
XLogP3
UNII
Other CAS
Wikipedia
Use Classification
Cosmetics -> Binding; Emollient; Skin conditioning
General Manufacturing Information
9-Octadecenoic acid (9Z)-, 1-methylethyl ester: ACTIVE








